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Compound of Interest

2,4-Dimethyl-3,6-
Compound Name:
dimethoxybenzaldehyde

Cat. No.: B8468426

Get Quote

Executive Summary & Retrosynthetic Logic

The target molecule is a tetra-substituted benzene derivative. The steric crowding of the ring

requires a synthetic strategy that leverages electronic directing effects to ensure
regioselectivity.

Retrosynthetic Analysis:

e Disconnection: The formyl group (-CHO) is disconnected via a C-C bond cleavage, implying
an electrophilic aromatic substitution (EAS) on a pre-formed aromatic core.

e Precursor:1,3-Dimethyl-2,5-dimethoxybenzene (also known as 2,5-dimethoxy-m-xylene).

 Starting Material:2,6-Dimethylhydroquinone (commercially available or synthesized from 2,6-
dimethylphenol).

Strategic Advantage: The precursor (1,3-dimethyl-2,5-dimethoxybenzene) possesses
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symmetry. The two available proton positions (C4 and C6) are chemically equivalent and highly
activated by the ortho- and para-methoxy groups. This guarantees that mono-formylation will
occur exclusively at the desired position without the formation of regioisomers.

Retrosynthesis Diagram
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STARTING MATERIAL
2,6-Dimethylhydroquinone
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Figure 1: Retrosynthetic disconnection showing the pathway from 2,6-dimethylhydroquinone to
the target aldehyde.

Experimental Protocol
Phase 1: Synthesis of 1,3-Dimethyl-2,5-
dimethoxybenzene

Objective: Convert the hydroquinone hydroxyl groups into methoxy ethers to protect the
oxygen functionality and activate the ring for formylation.

Reagents:

e Substrate: 2,6-Dimethylhydroquinone (1.0 eq)
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» Methylating Agent: Dimethyl Sulfate (DMS) (2.5 eq) [Caution: Highly Toxic] OR Methyl lodide
(Mel) (3.0 eq).

o Base: Potassium Carbonate (

) (3.0 eq) or Sodium Hydroxide (NaOH).

e Solvent: Acetone (reflux) or DMF (room temp/mild heat).

Protocol (Standard Scale: 50 mmol):

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux
condenser, and addition funnel. Flush with nitrogen (

).

» Dissolution: Charge the flask with 2,6-dimethylhydroquinone (6.9 g, 50 mmol) and anhydrous
Acetone (150 mL).

o Base Addition: Add anhydrous

(20.7 g, 150 mmol) in a single portion. The suspension will turn dark.

o Alkylation: Heat the mixture to a gentle reflux (

). Add Dimethyl Sulfate (11.8 mL, 125 mmol) dropwise over 30 minutes.

o Note: If using Mel, add 9.4 mL (150 mmol) and maintain reflux.

o Reaction: Stir at reflux for 6-12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting
hydroquinone spot (

) should disappear, replaced by the less polar product (

).

o Workup:

o Cool to room temperature.[1] Filter off inorganic salts (
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)

o Concentrate the filtrate under reduced pressure.[2][3][4]
o Dissolve the residue in Ethyl Acetate (

) and wash with 10% NaOH (to remove unreacted phenols) followed by Brine.

o Dry over

and concentrate.

 Purification: Recrystallize from Methanol or distill under vacuum if liquid (mp
40-42°C).

o Expected Yield: 85-95% (approx. 7.5 g).

Phase 2: Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde moiety at the activated C4 position.
Reagents:
e Substrate: 1,3-Dimethyl-2,5-dimethoxybenzene (from Phase 1).

o Electrophile Source: Phosphorus Oxychloride (

) (1.2 eq).

» Solvent/Reagent: N,N-Dimethylformamide (DMF) (1.5 eq + excess as solvent).
Protocol:
e Vilsmeier Reagent Formation:

o In adry 250 mL flask under

, cool anhydrous DMF (20 mL) to

(ice bath).
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o Add

(4.6 g, 30 mmol) dropwise over 15 minutes. Ensure the temperature does not exceed

. A white/yellow semi-solid iminium salt may precipitate. Stir for 30 minutes at

e Substrate Addition:

o Dissolve 1,3-Dimethyl-2,5-dimethoxybenzene (4.15 g, 25 mmol) in minimal DMF (10 mL).

o Add this solution dropwise to the pre-formed Vilsmeier reagent at

e Cyclization/Heating:

o Allow the mixture to warm to room temperature.

o Heatto

for 4—6 hours. The reaction color will deepen (orange/red).[1]

o Mechanistic Insight: The electron-rich ring attacks the chloroiminium ion. The symmetric
nature of the substrate means attack at C4 or C6 yields the same product.

e Hydrolysis:

o Cool the reaction mixture to room temperature.

o Pour the mixture slowly into Crushed Ice (200 g) containing Sodium Acetate (buffered
workup prevents de-methylation). Stir vigorously for 1 hour to hydrolyze the iminium
intermediate to the aldehyde.

o A solid precipitate should form.

e [solation:

o Filter the solid precipitate.
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o If no solid forms, extract with Dichloromethane (

, 3 x50 mL), wash with water and brine, and dry over

e Purification:

[¢]

Recrystallize the crude solid from Hexane/Ethyl Acetate or Ethanol.

o

Product: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde.

[e]

Appearance: White to pale yellow needles.

(¢]

Expected Yield: 75-85%.

Mechanistic Pathway Diagram

0°C Chloroiminium lon + Substrate
DMF + POCI3 (Electrophile) EAS at C4)

2,4-Dimethyl-3,6-
1,3-Dimethyl- Intermediate dimethoxybenzaldehyde
2,5-dimethoxybenzene

Click to download full resolution via product page

Figure 2: The Vilsmeier-Haack reaction pathway, highlighting the electrophilic attack and
subsequent hydrolysis.

Data Summary & Characterization

The following data points serve as quality control benchmarks.
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Parameter Specification Notes

Darkening indicates oxidation

Appearance White/Pale Yellow Needles ] o
or residual iodine (if Mel used).
. ) Sharp range indicates high
Melting Point 48-52 °C )
purity.
NMR (CDCI Characteristic aldehyde
10.4 (s, 1H, CHO) proton.
)
Only one aromatic singlet (C5-
NMR (Ring) 6.5-6.6 (s, 1H, Ar-H) H).
Two OMe singlets, Two Me Distinct peaks due to lack of
NMR (Me/OMe) singlets perfect symmetry in product.
1680 cm
IR Spectroscopy Strong carbonyl band.

(C=0 stretch)

Troubleshooting & Optimization

e Low Yield in Step 1: Ensure the hydroquinone is fully dissolved before adding the base. If the
reaction turns black/tarry, oxygen was not excluded—ensure a strict

atmosphere.

» Incomplete Formylation: If starting material remains after 6 hours at

, add an additional 0.5 eq of the pre-formed Vilsmeier reagent.

o Demethylation Side Reaction: Avoid high temperatures (

) or highly acidic workups, which can cleave the ortho-methoxy ether to a phenol (detectable
by a broad OH stretch in IR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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